

The Pharmacological Profile of (-)-Isopulegol: A Technical Guide

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Compound of Interest

Compound Name: (-)-Isopulegol

Cat. No.: B7797489

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Introduction

(-)-Isopulegol, a monoterpene alcohol, is a naturally occurring organic compound found in various aromatic plants, including those of the Melissa and Eucalyptus species. Traditionally recognized for its minty aroma and use in the fragrance industry, **(-)-Isopulegol** has emerged as a molecule of significant pharmacological interest. Preclinical studies have revealed a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the pharmacological profile of **(-)-Isopulegol**, focusing on its mechanisms of action, receptor interactions, and effects demonstrated in various experimental models. All quantitative data is summarized for clarity, and detailed experimental protocols for key studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its multifaceted pharmacological activities.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of **(-)-Isopulegol**.

Table 1: Receptor Interaction and Channel Modulation

Target	Assay Type	Species	Preparation	Value	Reference
TRPM8	Calcium Influx	Human	HEK293 Cells	EC50: 66 μ M	[Not available]

Table 2: In Vivo Efficacy in Animal Models

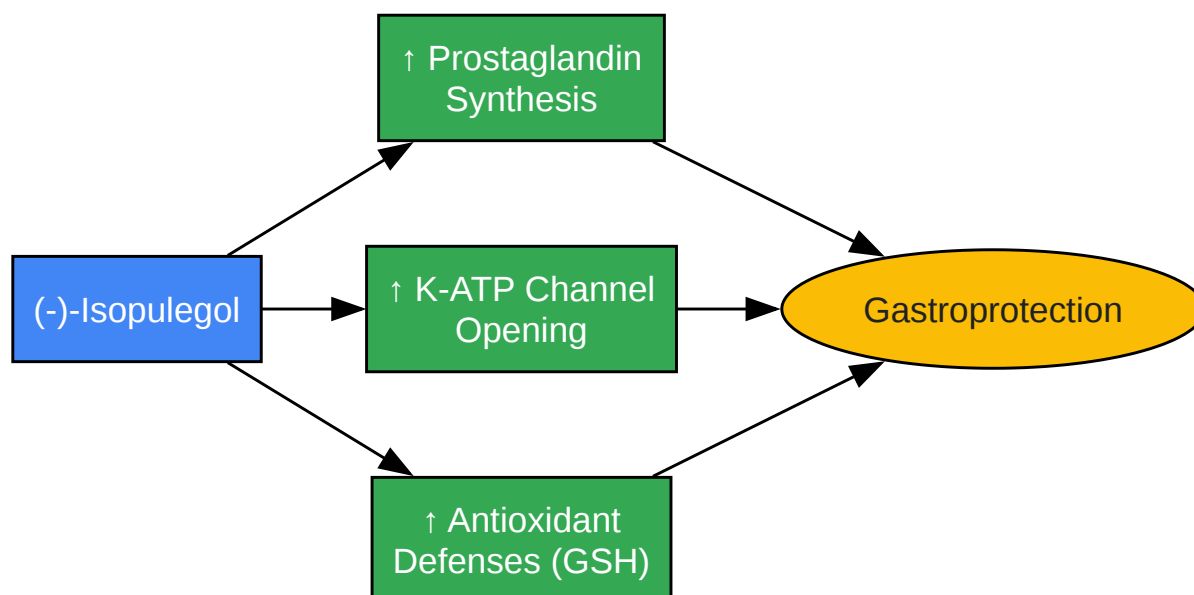
Pharmacological Effect	Animal Model	Species	Dosing Route	Effective Dose Range	Endpoint	Reference
Anxiolytic-like	Elevated Plus Maze	Mouse	Intraperitoneal	25 - 50 mg/kg	Increased time in open arms	[1]
Anticonvulsant	Pentylenetetrazol-induced seizures	Mouse	Intraperitoneal	100 - 200 mg/kg	Increased latency to convulsions, reduced mortality	[2]
Gastroprotective	Ethanol-induced gastric ulcers	Mouse	Oral	25 - 200 mg/kg	Reduction in ulcer area	[3][4]
Anti-inflammatory	Carrageenan-induced paw edema	Mouse	Oral	10 mg/kg	Reduction in paw edema	[5]
Antinociceptive	Formalin test (second phase)	Mouse	Oral	1.56 - 25 mg/kg	Reduction in licking time	

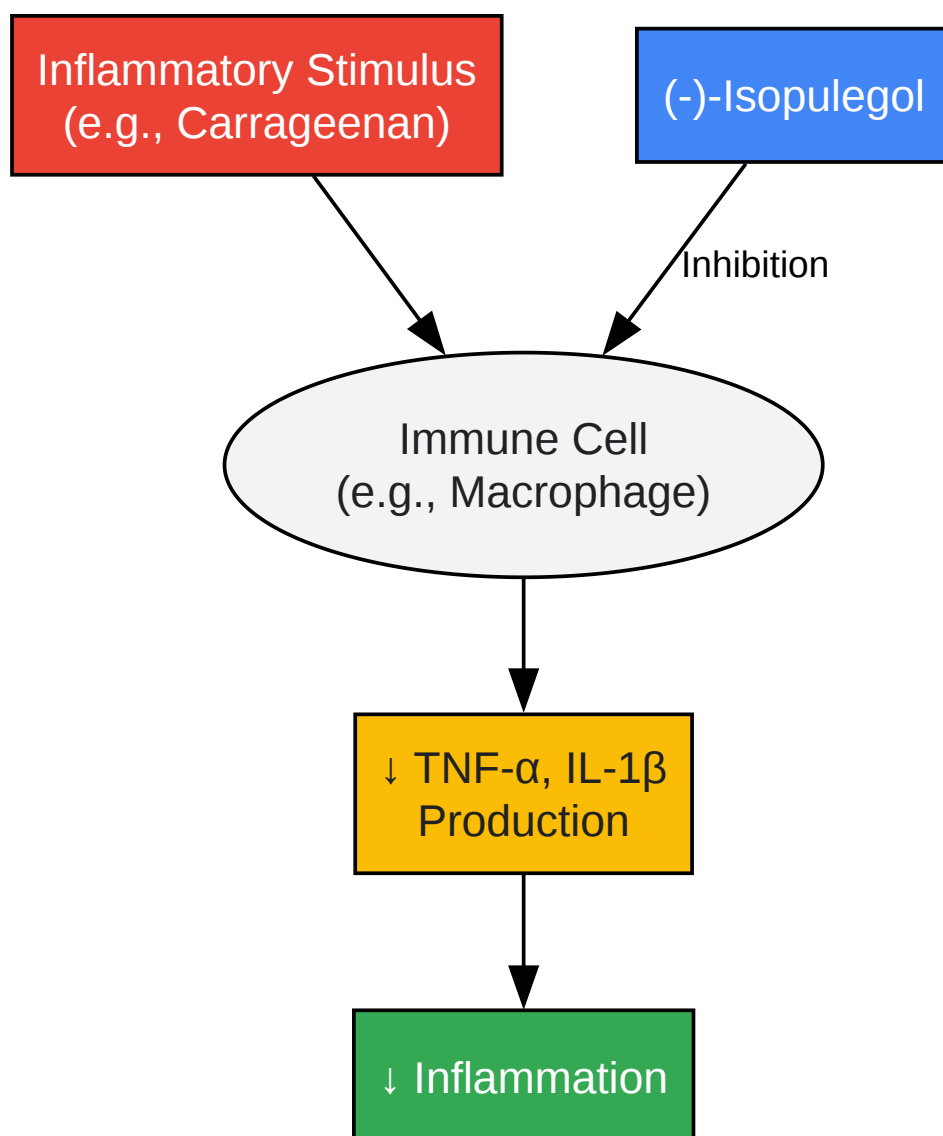
Key Pharmacological Activities and Mechanisms of Action

Neuropharmacological Effects

(-)-Isopulegol has demonstrated anxiolytic-like effects in preclinical models. Studies using the elevated plus maze test in mice have shown that intraperitoneal administration of **(-)-Isopulegol** (25 and 50 mg/kg) significantly increases the time spent in the open arms, an indicator of reduced anxiety.

Mechanism of Action: The anxiolytic effects of **(-)-Isopulegol** are believed to be mediated, at least in part, through the positive allosteric modulation of GABA-A receptors. While specific binding affinity values (K_i or IC_{50}) for **(-)-Isopulegol** at the GABA-A receptor have not been reported in the reviewed literature, its functional effects are consistent with enhanced GABAergic neurotransmission.





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